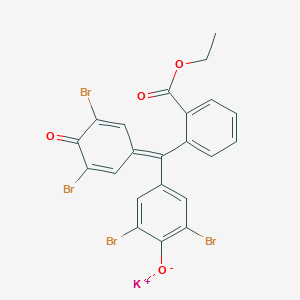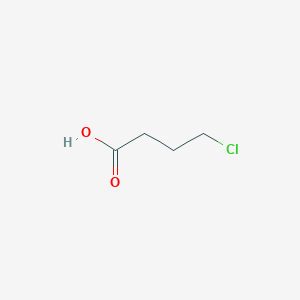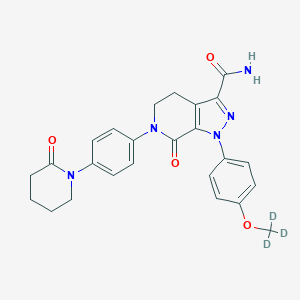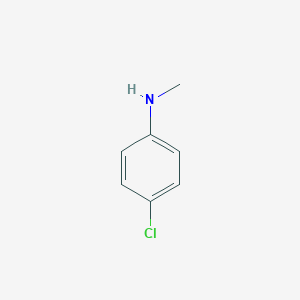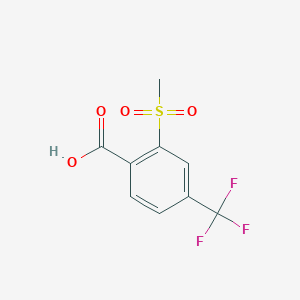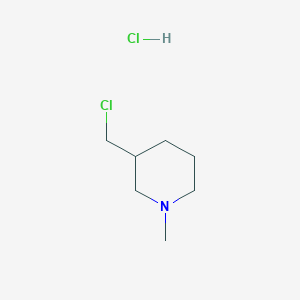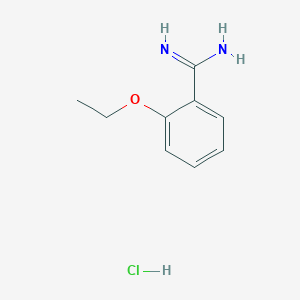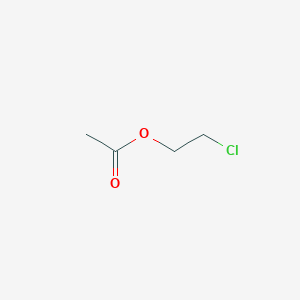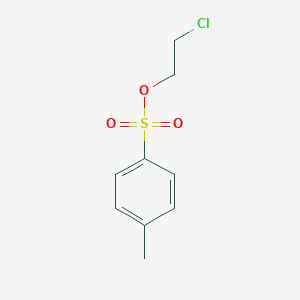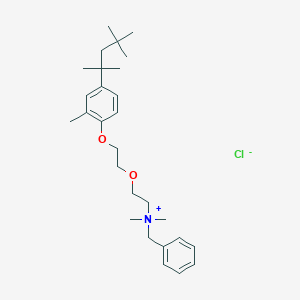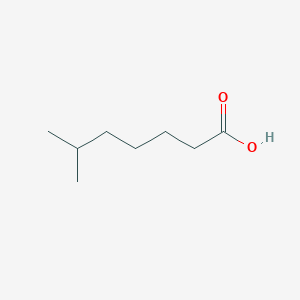
4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene” could not be found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, structure, boiling point, density, and pKa. The available resources do not provide specific information on these properties for "4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene" .Applications De Recherche Scientifique
Synthesis of Fluorinated Furans and Derivatives
In a study on the synthesis of fluorinated compounds, Nishida et al. (1991) demonstrated the addition reaction of propionaldehyde to hexafluoro-2-butyne under γ-ray irradiation, resulting in compounds with fluorinated functional groups, showcasing the potential of fluorinated precursors in synthesizing novel organic molecules with specific properties, such as increased stability or reactivity in various chemical environments. The study highlights the role of fluorinated compounds in the development of heterocyclic chemistry, providing pathways to new materials and pharmaceuticals (Nishida et al., 1991).
Catalysis and Polymerization
The research by Tellmann et al. (2005) on the use of cobalt and iron complexes stabilized by trifluoromethyl substituents showcases the significant impact of fluorinated ligands on the catalytic efficiency and stability of metal complexes. These complexes have been used in the dimerization and oligomerization of α-olefins, indicating the crucial role of fluorinated compounds in enhancing catalyst performance and expanding the range of possible polymerization reactions, which is essential for developing new polymeric materials (Tellmann et al., 2005).
Development of Fluorinated Silanes
Konakahara et al. (2000) focused on the synthesis of branched-type polyfluoroalkylsilanes, utilizing the hydrosilylation reaction of branched-type polyfluoroalkene. The study demonstrates the utility of fluorinated alkenes in producing materials with potential applications in surface treatment, coatings, and as intermediates in the synthesis of complex organosilicon compounds. This research highlights the versatility and importance of fluorinated compounds in materials science, particularly in modifying surface properties and creating materials with specialized functions (Konakahara et al., 2000).
Applications in Coordination Chemistry and Metal Complexes
The study by Dyckhoff et al. (2018) on organorhenium(vii) oxides shows the application of fluorinated aryl groups in enhancing the catalytic activity and stability of metal complexes. These complexes have been applied in olefin epoxidation and metathesis reactions, demonstrating the critical role of fluorinated compounds in the design of high-performance catalysts for organic synthesis and polymerization processes. Such research underlines the importance of fluorinated compounds in advancing coordination chemistry and catalysis (Dyckhoff et al., 2018).
Propriétés
IUPAC Name |
(E)-4,4,5,5,6,6,6-heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZYWPCOFAVSE-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F13I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344962 |
Source


|
| Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene | |
CAS RN |
126681-21-8 |
Source


|
| Record name | (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

